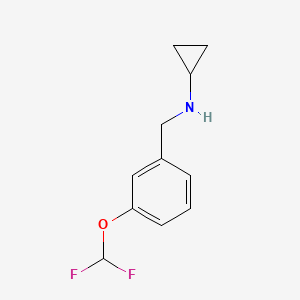

Cyclopropyl-(3-difluoromethoxybenzyl)-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “Cyclopropyl-(3-difluoromethoxybenzyl)-amine” often involves the use of boronic esters . For instance, the protodeboronation of alkyl boronic esters has been reported, which utilizes a radical approach . This process could potentially be applied to the synthesis of “Cyclopropyl-(3-difluoromethoxybenzyl)-amine”.Molecular Structure Analysis

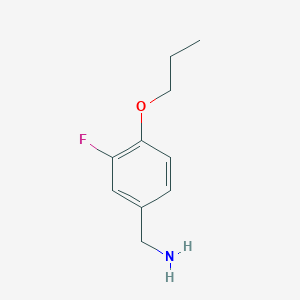

The molecular structure of “Cyclopropyl-(3-difluoromethoxybenzyl)-amine” can be inferred from its name. It likely contains a cyclopropyl group (a three-membered carbon ring), a benzyl group (a phenyl ring attached to a CH2 group), and an amine group (NH2). The 3-difluoromethoxy group suggests that a difluoromethoxy group (OCHF2) is attached to the third carbon of the benzyl group .Applications De Recherche Scientifique

Pharmaceutical Development

The introduction of difluoromethyl groups into drug molecules can significantly enhance their biological properties, such as bioavailability, binding selectivity, and metabolic stability . Cyclopropyl-(3-difluoromethoxybenzyl)-amine could serve as a precursor for synthesizing compounds with improved pharmacokinetic profiles.

Bioisostere Development

The difluoromethyl group has been identified as a lipophilic hydrogen bond donor and can act as a bioisostere for thiols, alcohols, and amines . This makes Cyclopropyl-(3-difluoromethoxybenzyl)-amine a valuable compound for the design of novel bioisosteres in drug discovery.

Green Chemistry

The compound’s potential for use in continuous flow strategies for fluoroalkylation reactions represents an environmentally friendly approach to chemical synthesis, reducing the need for hazardous reagents and byproducts .

Orientations Futures

The future directions for research on “Cyclopropyl-(3-difluoromethoxybenzyl)-amine” could involve further exploration of its synthesis, properties, and potential applications. For instance, the use of potassium carbonate to scavenge hydrogen fluoride has been reported as a promising method for the production of difluoro−boron complexes . This could potentially be applied to the synthesis of “Cyclopropyl-(3-difluoromethoxybenzyl)-amine”. Further studies could also explore its potential uses in medicinal chemistry and drug discovery .

Mécanisme D'action

Target of Action

It is known that the compound has a benzene ring, which allows for resonance stabilization of benzylic carbocations . This suggests that the compound may interact with targets that have affinity for benzylic structures.

Mode of Action

It is known that the compound contains a difluoromethoxy group, which may influence its interaction with its targets

Biochemical Pathways

The presence of a benzene ring and a difluoromethoxy group suggests that the compound may be involved in pathways related to aromatic compounds and fluorinated compounds .

Pharmacokinetics

The compound’s predicted boiling point and density suggest that it may have certain bioavailability characteristics .

Action Environment

The compound’s predicted boiling point and density suggest that it may be influenced by temperature and pressure .

Propriétés

IUPAC Name |

N-[[3-(difluoromethoxy)phenyl]methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-11(13)15-10-3-1-2-8(6-10)7-14-9-4-5-9/h1-3,6,9,11,14H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNLZLNYXYPRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC(=CC=C2)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl-(3-difluoromethoxybenzyl)-amine | |

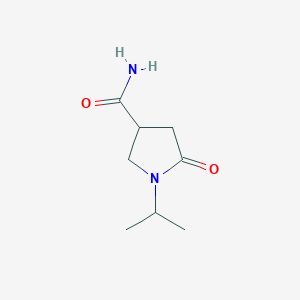

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

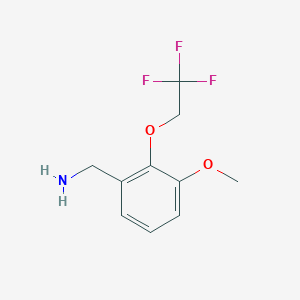

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B1386120.png)

![3-[4-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B1386128.png)

![N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine](/img/structure/B1386131.png)

amine](/img/structure/B1386142.png)